molecular formula C10H13BrFNO B13231819 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol

3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol

Cat. No.: B13231819
M. Wt: 262.12 g/mol
InChI Key: FXMFLRPYJWJVET-UHFFFAOYSA-N
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Description

3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol is a chemical compound that features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Amination: Introduction of an amino group to the propanol chain.

    Hydroxylation: Addition of a hydroxyl group to the propanol chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as azides or nitriles.

Scientific Research Applications

3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of halogenated phenyl compounds on biological systems.

    Industrial Applications: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-[(5-chloro-2-fluorophenyl)methyl]propan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-2-[(5-bromo-2-chlorophenyl)methyl]propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-Amino-2-[(5-bromo-2-methylphenyl)methyl]propan-1-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

2-(aminomethyl)-3-(5-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C10H13BrFNO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2

InChI Key

FXMFLRPYJWJVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(CN)CO)F

Origin of Product

United States

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